molecular formula C12H4F5NO5S B1362357 Pentafluorophenyl 4-nitrobenzenesulfonate CAS No. 244633-31-6

Pentafluorophenyl 4-nitrobenzenesulfonate

Cat. No. B1362357
CAS RN: 244633-31-6
M. Wt: 369.22 g/mol
InChI Key: DQKVZFMQPLLPMR-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-nitrobenzenesulfonate is an important sulfonate compound . It is commonly used in various organic chemical reactions, such as esterification reaction, etherification reaction, and oximation reaction .


Molecular Structure Analysis

The molecular formula of Pentafluorophenyl 4-nitrobenzenesulfonate is C12H4F5NO5S . Its molecular weight is 369.23 .


Physical And Chemical Properties Analysis

Pentafluorophenyl 4-nitrobenzenesulfonate appears as a white to light yellow powder or crystal . It has a melting point of 106.0 to 110.0 °C . It is slightly soluble in water and soluble in most organic solvents .

Scientific Research Applications

Peptide Synthesis

Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) has been utilized as a peptide coupling reagent. Protected dipeptides have been synthesized effectively by coupling Boc- or Fmoc-protected amino acids with amino acid esters using PFNB in conjunction with 1-hydroxybenzotriazole as a catalyst. This process yielded the protected dipeptides in good yields, demonstrating PFNB's utility in peptide synthesis (Pudhom & Vilaivan, 2001).

Polymer Functionalization

PFNB has been integrated into the controlled positioning of activated ester moieties on well-defined linear polymer chains. Specifically, a newly designed monomer, pentafluorophenyl 4-maleimidobenzoate, was kinetically installed at different stages of a nitroxide-mediated polymerization. This approach led to successful installation of apolar and polar functional groups via post-polymerization functionalization, highlighting the versatility of PFNB in creating locally functionalized polymers (Kakuchi et al., 2012).

Chemical Sensing

PFNB derivatives have been explored in the design of smart chemodosimeters. For instance, a chemodosimeter based on PFNB demonstrated the ability to recognize fluoride ions specifically through a naked eye color change. This indicates the potential use of PFNB derivatives in creating sensitive and selective sensors for specific ions or molecules (Shweta et al., 2017).

Safety and Hazards

Pentafluorophenyl 4-nitrobenzenesulfonate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Mechanism of Action

Target of Action

Pentafluorophenyl 4-nitrobenzenesulfonate is an important sulfonate compound . It is primarily used as an esterification reagent or catalyst in organic synthesis . The primary targets of this compound are the reactants in various organic chemical reactions, such as esterification, etherification, and oximation reactions .

Mode of Action

The compound interacts with its targets by participating in the reactions as a reagent or catalyst . In an esterification reaction, for example, it can act as an esterifying agent, facilitating the reaction between a carboxylic acid and an alcohol to form an ester .

Biochemical Pathways

The exact biochemical pathways affected by Pentafluorophenyl 4-nitrobenzenesulfonate depend on the specific reactions it is involved in. As an esterification reagent or catalyst, it plays a crucial role in the esterification pathway, leading to the formation of esters .

Pharmacokinetics

It is known to be soluble in toluene , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The molecular and cellular effects of Pentafluorophenyl 4-nitrobenzenesulfonate’s action are largely dependent on the specific reactions it is involved in. In general, its action results in the formation of new compounds, such as esters in the case of esterification reactions .

Action Environment

The action, efficacy, and stability of Pentafluorophenyl 4-nitrobenzenesulfonate can be influenced by various environmental factors. For instance, its solubility in toluene suggests that the presence of this solvent can enhance its action . Furthermore, it should be stored in a dry, well-ventilated place, away from fire and heat sources , indicating that these environmental conditions can affect its stability.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKVZFMQPLLPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382438
Record name pentafluorophenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244633-31-6
Record name pentafluorophenyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluorophenyl 4-Nitrobenzenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Pentafluorophenyl 4-nitrobenzenesulfonate in peptide chemistry?

A1: Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is primarily used as a coupling reagent in peptide synthesis. [, ] It facilitates the formation of peptide bonds between protected amino acids, allowing for the controlled synthesis of peptide chains.

Q2: Can you elaborate on the mechanism of action of PFNB in peptide coupling reactions?

A2: PFNB reacts with the carboxyl group of a protected amino acid in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This forms an activated ester intermediate, which is more susceptible to nucleophilic attack by the amine group of another amino acid. [] This results in the formation of a peptide bond between the two amino acids.

Q3: Besides peptide synthesis, are there other reported applications of PFNB?

A3: Yes, PFNB has been utilized to conjugate acridine derivatives to oligonucleotides. [] This involved activating the carboxyl group of an acridine derivative with PFNB, followed by coupling to an amine-modified oligonucleotide. This conjugation strategy was explored for developing molecules that target and stabilize DNA quadruplexes, particularly in the context of telomere research.

Q4: The paper mentions a "catalytic effect" of LiNi0.6Mn0.2Co0.2O2 (NCM622) cathode on PFNB decomposition. Could you elaborate on this finding?

A4: Research indicates that PFNB can be preferentially oxidized on the surface of NCM622 cathodes in lithium-ion batteries. [] This decomposition is suggested to be facilitated by a catalytic effect of the NCM622 material. The decomposition products contribute to the formation of a stable cathode electrolyte interphase (CEI), which is beneficial for the battery's electrochemical performance.

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